molecular formula C10H18N2O2 B15277274 tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B15277274
M. Wt: 198.26 g/mol
InChI Key: DZOYSYGBKGBIDH-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of more reduced forms of the compound.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with various biological targets.

Medicine

In medicinal chemistry, derivatives of dihydropyridines are often explored for their pharmacological properties. They may be investigated for potential therapeutic applications, including as antihypertensive agents or other medicinal uses.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,4-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 4-amino-2,3-dihydropyridine-1(2H)-carboxylate

Uniqueness

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific tert-butyl group, which can influence its reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased stability or selectivity in biological systems.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4,6,8H,5,7,11H2,1-3H3

InChI Key

DZOYSYGBKGBIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C=C1)N

Origin of Product

United States

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